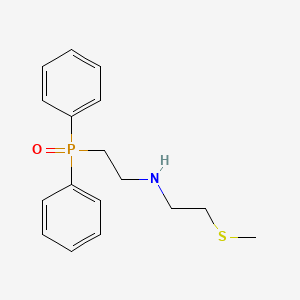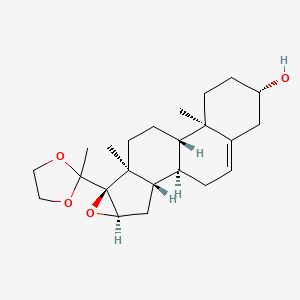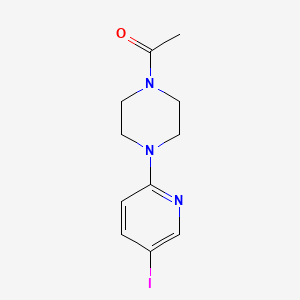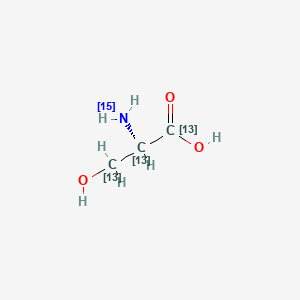![molecular formula C12H25N3O3S2 B15293163 N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is often used as a biomarker for monitoring the levels of isothiocyanates in humans . It is a stable isotope-labeled compound, which makes it particularly useful in research involving mass spectrometry and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 typically involves multiple steps, starting with the preparation of the lysine backbone, followed by the introduction of the methylsulfinylpropyl group and the carbonothioyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonothioyl group can be reduced to form corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group typically yields sulfone derivatives, while reduction of the carbonothioyl group yields thiol derivatives.
科学的研究の応用
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of isothiocyanates.
Biology: Employed in studies investigating the metabolic pathways of isothiocyanates and their role in cellular processes.
Medicine: Utilized in pharmacokinetic studies to monitor the distribution and metabolism of isothiocyanates in the body.
Industry: Applied in the development of analytical methods for the detection of isothiocyanates in food and environmental samples.
作用機序
The mechanism by which N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of isothiocyanates, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing processes such as gene expression, protein function, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine: The non-labeled version of the compound.
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6: A compound labeled with carbon-13 isotopes.
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-15N2: A compound labeled with nitrogen-15 isotopes.
Uniqueness
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in mass spectrometry, allowing for more precise quantification and tracking of isothiocyanates in various biological and environmental samples.
特性
分子式 |
C12H25N3O3S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
(2R)-2-(15N)azanyl-6-(4-methylsulfinylbutylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C12H25N3O3S2/c1-20(18)9-5-4-8-15-12(19)14-7-3-2-6-10(13)11(16)17/h10H,2-9,13H2,1H3,(H,16,17)(H2,14,15,19)/t10-,20?/m1/s1/i2+1,3+1,6+1,7+1,10+1,11+1,13+1,14+1 |
InChIキー |
ADOJMTIUPRUBCJ-PKPIPKOISA-N |
異性体SMILES |
CS(=O)CCCCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@H]([13C](=O)O)[15NH2] |
正規SMILES |
CS(=O)CCCCNC(=S)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)

![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)

![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
